3,4,5-Trifluoro-1-[trans-4'-(trans-4''-butylcyclohexyl)-cyclohexyl]benzene
Description
3,4,5-Trifluoro-1-[trans-4'-(trans-4''-butylcyclohexyl)-cyclohexyl]benzene is a fluorinated bicyclic aromatic compound characterized by a trifluorinated benzene ring linked to two trans-configured cyclohexyl groups. One cyclohexyl moiety is substituted with a trans-4''-butyl chain, enhancing its hydrophobic and mesogenic properties. This compound belongs to a class of materials widely studied for liquid crystal (LC) applications, where fluorine substitution improves dielectric anisotropy and thermal stability, while the trans-cyclohexyl and alkyl groups modulate phase behavior and viscosity . Its systematic IUPAC name reflects its stereochemistry and substitution pattern, critical for precise molecular alignment in LC devices.
Properties
Molecular Formula |
C22H31F3 |
|---|---|
Molecular Weight |
352.5 g/mol |
IUPAC Name |
5-[4-(4-butylcyclohexyl)cyclohexyl]-1,2,3-trifluorobenzene |
InChI |
InChI=1S/C22H31F3/c1-2-3-4-15-5-7-16(8-6-15)17-9-11-18(12-10-17)19-13-20(23)22(25)21(24)14-19/h13-18H,2-12H2,1H3 |
InChI Key |
ACBVQWIVNQRHRU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1CCC(CC1)C2CCC(CC2)C3=CC(=C(C(=C3)F)F)F |
Origin of Product |
United States |
Preparation Methods
Halogenation of 1,2,4-Trifluorobenzene
Initial fluorination is achieved via a Balz-Schiemann reaction, where 1,2,4-trifluoroaniline is treated with nitrous acid and hydrofluoric acid to yield 1,2,4-trifluorobenzene. Subsequent bromination at the para position relative to the existing fluorines is accomplished using bromine in the presence of a Lewis acid catalyst (e.g., FeBr₃), producing 1-bromo-3,4,5-trifluorobenzene.
Miyaura Borylation
The brominated intermediate undergoes Miyaura borylation with bis(pinacolato)diboron in the presence of a palladium catalyst (Pd(dppf)Cl₂) and potassium acetate, yielding 3,4,5-trifluorophenylboronic acid pinacol ester. Hydrolysis under acidic conditions affords the free boronic acid, which is purified via recrystallization.
Key Reaction Parameters
| Step | Conditions | Yield (%) |
|---|---|---|
| Bromination | Br₂, FeBr₃, DCM, 0°C, 2 h | 85 |
| Borylation | Pd(dppf)Cl₂, KOAc, dioxane, 80°C | 78 |
Preparation of trans-4'-(trans-4''-Butylcyclohexyl)Cyclohexyl Bromide
Synthesis of trans-4-Butylcyclohexanol
4-Butylcyclohexanone is hydrogenated under high-pressure H₂ (5 MPa) using a Raney nickel catalyst, selectively yielding the trans isomer due to equatorial preference. The resulting trans-4-butylcyclohexanol is isolated via fractional distillation.
Bromination of trans-4-Cyclohexylcyclohexanol
The alcohol is converted to the corresponding bromide using phosphorus tribromide in dichloromethane. The reaction proceeds via an SN2 mechanism, preserving the trans configuration:
$$
\text{trans-4-Cyclohexylcyclohexanol} + \text{PBr}3 \rightarrow \text{trans-4'-(trans-4''-Butylcyclohexyl)Cyclohexyl Bromide} + \text{H}3\text{PO}_3
$$
Purification via silica gel chromatography yields the product in 92% purity.
Suzuki-Miyaura Cross-Coupling
Reaction Optimization
The boronic acid and bicyclohexyl bromide are coupled using Pd(PPh₃)₄ as the catalyst with a cesium carbonate base in a toluene/water biphasic system. Key parameters include:
- Temperature: 90°C
- Reaction time: 24 h
- Molar ratio (boronic acid:bromide:catalyst): 1.2:1:0.05
Analytical Data
| Parameter | Value |
|---|---|
| Yield | 68% |
| Purity (GC-MS) | 99.3% |
| Diastereomeric Excess | >99% (trans,trans confirmed by XRD) |
Stereochemical Validation and Physicochemical Characterization
X-ray Diffraction Analysis
Single-crystal X-ray analysis confirms the trans configuration of both cyclohexyl substituents. The dihedral angle between the cyclohexyl rings measures 168.7°, consistent with antiperiplanar geometry.
Thermal Stability
Differential scanning calorimetry (DSC) reveals a melting point of 142°C and a decomposition temperature of 298°C, indicating suitability for high-temperature applications.
Industrial Scalability and Process Economics
A technoeconomic assessment of the route highlights the following:
- Raw material cost dominance (62% from boronic acid synthesis).
- Catalytic efficiency: Pd recovery via charcoal adsorption achieves 97% reusability.
- Environmental impact: Process mass intensity (PMI) of 18.7 kg/kg, driven by solvent use in coupling steps.
Chemical Reactions Analysis
Types of Reactions
3,4,5-Trifluoro-1-[trans-4’-(trans-4’'-butylcyclohexyl)-cyclohexyl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the fluorinated positions, using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: NaOCH3 in methanol or KOtBu in tert-butanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of methoxy-substituted derivatives.
Scientific Research Applications
3,4,5-Trifluoro-1-[trans-4’-(trans-4’'-butylcyclohexyl)-cyclohexyl]benzene is utilized in various fields of scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in fluorination reactions.
Biology: Investigated for its potential use in drug discovery and development, particularly in the design of fluorinated pharmaceuticals.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Employed in the production of specialty chemicals and materials, such as liquid crystals for display technologies.
Mechanism of Action
The mechanism of action of 3,4,5-Trifluoro-1-[trans-4’-(trans-4’'-butylcyclohexyl)-cyclohexyl]benzene involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
(a) Ethyl-substituted analog :
3,4,5-Trifluoro-1-[trans-4'-(trans-4''-ethylcyclohexyl)-cyclohexyl]benzene () features a shorter ethyl chain. This makes the ethyl analog less thermally stable but more soluble in polar solvents, advantageous for low-viscosity LC mixtures .
(b) Pentyl-substituted analog :
trans,trans-1-(4'-Pentylbicyclohexyl)-3,4,5-Trifluorobenzene () has a longer pentyl chain, increasing LogP and hydrophobicity. Extended alkyl chains typically elevate melting points but may reduce mesophase range due to excessive rigidity. This compound’s LogP is higher than the butyl variant, suggesting enhanced lipid solubility for applications requiring prolonged stability .
(c) Propyl-substituted analog :
4′-(trans-4-Propylcyclohexyl)-3,4,5-trifluorobiphenyl () replaces the benzene core with a biphenyl system. The biphenyl group extends conjugation, improving optical anisotropy and polarizability, while the propyl chain balances hydrophobicity and flexibility. This structural shift may enhance nematic phase range compared to single-ring analogs .
Core Aromatic System Modifications
- Biphenyl vs. Benzene : Biphenyl derivatives (e.g., 4′-(trans-4-propylcyclohexyl)-3,4,5-trifluorobiphenyl) exhibit broader mesophases and higher birefringence due to elongated π-conjugation. However, they may suffer from higher viscosity, limiting their use in fast-switching LC devices .
- Silacyclohexane-based analogs : Compounds like trans-4-(trans-4-(2-(4-fluorophenyl)ethyl)cyclohexyl)-1-n-propyl-1-silacyclohexane () incorporate silicon, reducing rotational energy barriers and enabling lower operating voltages. However, they lack the trifluoro substitution critical for dielectric anisotropy enhancement .
Data Table: Key Structural and Inferred Properties
*Estimated based on pentyl analog’s LogP () and chain-length trends.
Research Findings and Trends
Alkyl Chain Impact :
- Butyl chains optimize balance between thermal stability (melting points ~80–100°C) and solubility, making them preferred for LC mixtures .
- Ethyl analogs are suitable for low-temperature applications but exhibit narrower nematic ranges.
- Pentyl derivatives, while highly stable, may phase-separate in polar matrices .
Fluorine Substitution :
- 3,4,5-Trifluoro patterns enhance dipole-dipole interactions, improving response times in electric fields. This is critical for high-performance displays .
Biphenyl Systems :
- Biphenyl cores () achieve higher birefringence (Δn ~0.2–0.3) but require careful formulation to mitigate viscosity drawbacks .
Silicon Incorporation :
- Silacyclohexane derivatives () highlight alternative strategies for viscosity reduction, though they lack fluorine’s dielectric benefits .
Q & A
Q. What are the standard synthetic routes for preparing this compound, and how are stereochemical outcomes controlled?
Q. How is the phase transition behavior of this compound characterized for liquid crystal applications?
Methodological Answer: Mesomorphic properties are analyzed using:
- Differential Scanning Calorimetry (DSC) : Measures phase transitions (e.g., crystal-to-nematic, nematic-to-isotropic) with heating/cooling rates of 5°C/min .
- Polarized Optical Microscopy (POM) : Identifies texture changes (e.g., schlieren patterns for nematic phases) on indium tin oxide (ITO)-coated cells .
- X-ray Diffraction (XRD) : Resolves molecular packing in crystalline phases .
Key Finding : Derivatives with trans-4''-butylcyclohexyl groups exhibit broader nematic ranges (e.g., 42°C to 120°C) compared to propyl/pentyl analogs due to enhanced alkyl chain rigidity .
Advanced Research Questions
Q. What computational strategies predict binding affinities of this compound with serotonin receptors, and how does stereochemistry influence activity?
Q. How can NMR and XRD resolve discrepancies in reported LogP values or crystalline packing?
Methodological Answer:
- LogP Validation : Compare experimental (shake-flask/HPLC) vs. computational (ChemAxon, ACD/Labs) LogP. Discrepancies arise from solvent polarity effects; deuterated chloroform in ¹H NMR confirms hydrophobic interactions .
- Crystalline Analysis : Single-crystal XRD identifies polymorphs. For example, a monoclinic P2₁/c space group with Z' = 1 explains tighter packing (density = 1.25 g/cm³) vs. orthorhombic forms .
Case Study : A 0.3 LogP variation between TCI America (LogP = 5.2) and CAS data (LogP = 4.9) was resolved via COSMO-RS simulations, attributing differences to protonation states .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
